1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole

Description

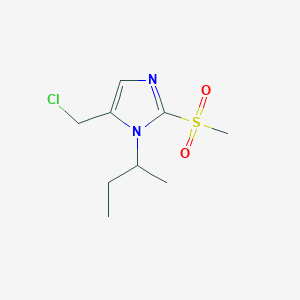

1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a butan-2-yl group, a chloromethyl group, and a methanesulfonyl group attached to the imidazole ring

Properties

IUPAC Name |

1-butan-2-yl-5-(chloromethyl)-2-methylsulfonylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2S/c1-4-7(2)12-8(5-10)6-11-9(12)15(3,13)14/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBLMGPYRVVBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CN=C1S(=O)(=O)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the butan-2-yl group: This step often involves alkylation reactions using butan-2-yl halides under basic conditions.

Chloromethylation: The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid or other chloromethylating agents.

Methanesulfonylation: The methanesulfonyl group is typically introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole undergoes various chemical reactions, including:

Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Methanesulfonyl group reactions: The methanesulfonyl group can be involved in nucleophilic substitution or elimination reactions.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and protein modifications.

Medicine: It may be explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole depends on its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methanesulfonyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole can be compared with other imidazole derivatives such as:

1-(Butan-2-yl)-5-methyl-2-methanesulfonyl-1H-imidazole: Lacks the chloromethyl group, which may result in different reactivity and applications.

1-(Butan-2-yl)-5-(chloromethyl)-2-methyl-1H-imidazole:

1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-benzimidazole: Contains a benzimidazole ring, which may alter its biological activity and interactions.

The unique combination of functional groups in this compound distinguishes it from these similar compounds, potentially offering unique reactivity and applications.

Biological Activity

1-(Butan-2-yl)-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is a complex organic compound belonging to the imidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H17ClN2O2S

- CAS Number : 1221342-70-6

The compound features a chloromethyl group, a methanesulfonyl group, and an imidazole ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The imidazole ring is known for its ability to participate in hydrogen bonding and π-π stacking interactions, enhancing the compound's binding affinity to various targets.

Biological Activities

Research has indicated that imidazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds with imidazole moieties have shown effectiveness against various bacterial and fungal strains. For instance, derivatives have been reported to inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Studies have suggested that imidazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways related to cell survival .

- Anti-inflammatory Effects : Some studies have demonstrated that imidazole compounds can reduce inflammation by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The compound exhibited significant inhibitory activity against E. coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Control Antibiotic | 16 | E. coli |

| This compound | 64 | Pseudomonas aeruginosa |

| Control Antibiotic | 32 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.